Neopentyl 2-chloro-2-oxoacetate
Overview
Description
Neopentyl 2-chloro-2-oxoacetate is a chemical compound with the molecular formula C7H11ClO3 . It is used in various scientific research fields due to its unique properties, making it valuable for organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The molecular structure of Neopentyl 2-chloro-2-oxoacetate consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Application in Pharmaceutical Industry
Field
Summary of the Application
The compound Ethyl-2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate hydrochloride, which is similar to Neopentyl 2-chloro-2-oxoacetate, is used as an intermediate in the production of Edoxaban, a direct oral anticoagulant (DOAC). DOACs inhibit Factor Xa in the coagulation cascade and represent clinical alternatives to traditional vitamin K antagonists such as warfarin .
Methods of Application or Experimental Procedures
The manufacturing route for the preparation of this compound starts with a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloro pyridine in the presence of acetonitrile .
Results or Outcomes
The process provided in the present invention involves convenient operations and high purity efficiency (<99%). The process is environmental-friendly and suitable for commercial scale .
Application in Fragrance Industry
Field
Summary of the Application
Photocleavable 2-oxoacetates, similar to Neopentyl 2-chloro-2-oxoacetate, have been used in the fragrance industry. They have been used for the light-induced release of fragrance aldehydes .
Methods of Application or Experimental Procedures
The fragrance aldehydes are released from 2-oxo-2-phenylacetates encapsulated into melamine-formaldehyde core–shell microcapsules. This process is compared with latex nanoparticle dispersions obtained by radical (co-)polymerisation of fragrance-releasing 2-oxo-2-(4-vinylphenyl)acetate monomers .
Results or Outcomes
The light-induced release of fragrance aldehydes from these compounds provides a unique method for controlling the release of fragrances .
properties
IUPAC Name |
2,2-dimethylpropyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)4-11-6(10)5(8)9/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMQMYLDVISCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599083 | |
Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl 2-chloro-2-oxoacetate | |
CAS RN |
209848-82-8 | |
Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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